1,2-Dichlorotetrafluoropropene
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Overview
Description
1,2-Dichlorotetrafluoropropene is a chemical compound with the molecular formula C3Cl2F4 and a molecular weight of 182.93 g/mol . It is a colorless liquid with a chloroform-like odor and is insoluble in water but soluble in most organic solvents . This compound is primarily used in the synthesis of other chemicals, including lubricants, coolants, and specialized polymers .
Preparation Methods
1,2-Dichlorotetrafluoropropene is typically synthesized through a multi-step process involving hydrogen fluoride and carbon tetrachloride . The general synthetic route includes:
Reaction of Carbon Tetrachloride with Hydrogen Fluoride: This reaction produces dichlorotrifluoroethane.
Reaction of Dichlorotrifluoroethane with Nitrous Oxide: This step yields this compound.
Industrial production methods often involve vapor-phase catalytic fluorination using a fixed-bed chrome-based catalyst under controlled temperature and pressure conditions . This method ensures high yield and purity, making it suitable for large-scale production .
Chemical Reactions Analysis
1,2-Dichlorotetrafluoropropene undergoes various chemical reactions, including:
Substitution Reactions: Common reagents include halogens and hydrogen halides.
Oxidation and Reduction Reactions: These reactions are less common but can be facilitated using strong oxidizing or reducing agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, halogenation reactions can produce a variety of chlorinated and fluorinated compounds .
Scientific Research Applications
1,2-Dichlorotetrafluoropropene has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,2-Dichlorotetrafluoropropene involves its interaction with various molecular targets, primarily through halogen bonding and van der Waals forces . These interactions can influence the reactivity and stability of the compound, making it useful in various chemical processes .
Comparison with Similar Compounds
1,2-Dichlorotetrafluoropropene can be compared with other halogenated propene derivatives, such as:
1,1,2,2-Tetrafluoropropene: Similar in structure but lacks chlorine atoms, making it less reactive in certain substitution reactions.
1,1-Dichlorotetrafluoroethane: Contains fewer carbon atoms, leading to different physical and chemical properties.
The uniqueness of this compound lies in its specific halogenation pattern, which imparts distinct reactivity and stability characteristics .
Properties
Molecular Formula |
C3Cl2F4 |
---|---|
Molecular Weight |
182.93 g/mol |
IUPAC Name |
(E)-1,2-dichloro-1,3,3,3-tetrafluoroprop-1-ene |
InChI |
InChI=1S/C3Cl2F4/c4-1(2(5)6)3(7,8)9/b2-1- |
InChI Key |
BJDGSGIFQVXSGD-UPHRSURJSA-N |
Isomeric SMILES |
C(=C(/F)\Cl)(\C(F)(F)F)/Cl |
Canonical SMILES |
C(=C(F)Cl)(C(F)(F)F)Cl |
Origin of Product |
United States |
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